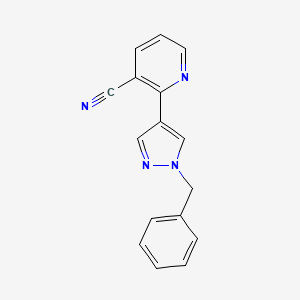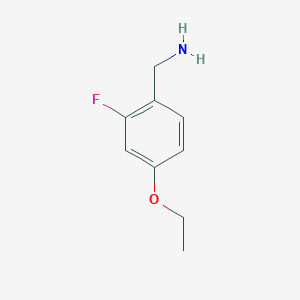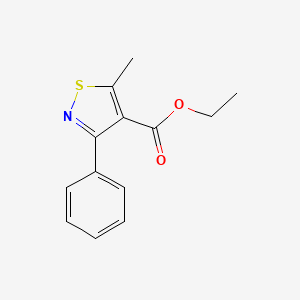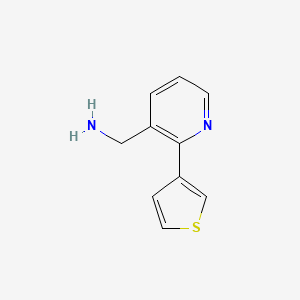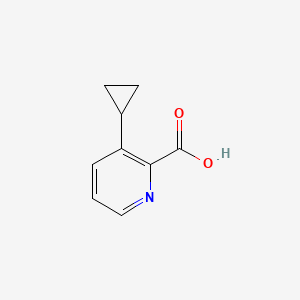
3-环丙基吡啶-2-甲酸
描述
3-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 . It is a product of the kynurenine pathway and is synthesized from L-tryptophan .
Synthesis Analysis
The synthesis of 3-Cyclopropylpicolinic acid involves enzymatic shunting of an aminocarboxysemialdehyde intermediate . More details about its synthesis can be found in the referenced documents .Molecular Structure Analysis
The molecular weight of 3-Cyclopropylpicolinic acid is 163.18 . Its IUPAC name is 3-cyclopropyl-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) .Physical and Chemical Properties Analysis
3-Cyclopropylpicolinic acid is stored in a refrigerator . It has a molecular weight of 163.18 . More details about its physical and chemical properties can be found in the referenced documents .科学研究应用
化学功能化和合成
- 环丙烷的 C-H 功能化:已经有效地实现了钯催化的、吡啶酰胺化的环丙烷 C-H 芳基化,展示了环丙基吡啶酰胺在复杂化学合成中的效用 (Roman & Charette, 2013)。
- 功能化螺并吲哚啉的合成:环丙基螺并吲哚啉(可能包括 3-环丙基吡啶-2-甲酸衍生物)已使用钯(0)催化的 C-H 功能化合成,突出了环丙基化合物在创建复杂分子结构中的作用 (Saget, Perez, & Cramer, 2013)。
生物学和药理学研究
- DNA 相互作用和抗菌活性:与 3-环丙基吡啶-2-甲酸密切相关的吡啶-2-甲酸衍生物已经过研究,以了解它们与 DNA 的相互作用,并对各种细菌表现出显着的抗菌活性,表明类似化合物的潜在生物学应用 (Tamer et al., 2018)。
- 相关化合物的结构研究:已经对与 3-环丙基吡啶-2-甲酸具有结构相似性的化合物(如 3-环丙基-3, 4-二氢喹唑啉-2(1H)-酮)进行结构分析,以了解它们在合成生物活性化合物中的潜力 (Shetty et al., 2016)。
材料科学和光谱学
- 质谱应用:吡啶-2-甲酸的衍生物 3-氨基吡啶-2-甲酸已被用作生物聚合物的激光解吸质谱基质,展示了类似化合物在分析化学中的潜在效用 (Taranenko et al., 1994)。
代谢和酶学研究
- 磷酸烯醇丙酮酸羧激酶的激活:另一种吡啶-2-甲酸衍生物 3-氨基吡啶酸盐已被证明可以激活磷酸烯醇丙酮酸羧激酶,这是一种参与糖异生的酶,表明类似化合物的潜在代谢意义 (MacDonald & Lardy, 1978)。
有机化学和催化
- 环丙烷化过程:对与 3-环丙基吡啶-2-甲酸相关的化合物 N-苯甲酰-1,2,3,4-四氢喹啉-2-甲酸的研究表明了显着的环丙烷化过程,表明了环丙基在有机合成中的作用 (Szakonyi et al., 2002)。
- 氮杂环丁烷和四氢喹啉的合成:涉及环丙烷化合物的路易斯酸介导反应已导致氮杂环丁烷和四氢喹啉的合成,突出了环丙基化合物在合成复杂分子中的多功能性 (Han et al., 2016)。
安全和危害
生化分析
Biochemical Properties
3-Cyclopropylpicolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO), which is involved in the tryptophan metabolism pathway . The interaction between 3-Cyclopropylpicolinic acid and IDO can influence the production of metabolites like kynurenine, impacting immune responses and cellular metabolism. Additionally, 3-Cyclopropylpicolinic acid has been shown to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties .
Cellular Effects
3-Cyclopropylpicolinic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopropylpicolinic acid can inhibit the entry of enveloped viruses into host cells by targeting viral-cellular membrane fusion . This inhibition can lead to reduced viral replication and spread. Moreover, 3-Cyclopropylpicolinic acid can modulate the expression of genes involved in immune responses, thereby affecting the overall immune function of cells .
Molecular Mechanism
The molecular mechanism of 3-Cyclopropylpicolinic acid involves its binding interactions with biomolecules and its effects on enzyme activities. It binds to the active sites of enzymes like IDO, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and reduced production of certain metabolites. Additionally, 3-Cyclopropylpicolinic acid can interfere with viral enzymes, preventing the replication of viruses within host cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyclopropylpicolinic acid remains stable under specific storage conditions, such as refrigeration Long-term exposure to 3-Cyclopropylpicolinic acid in in vitro and in vivo studies has demonstrated sustained antiviral and immunomodulatory effects .
Dosage Effects in Animal Models
The effects of 3-Cyclopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its antiviral and immunomodulatory properties . Higher doses can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-Cyclopropylpicolinic acid is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as IDO, influencing the production of metabolites like kynurenine . These interactions can affect metabolic flux and alter the levels of various metabolites within cells. The compound’s role in modulating metabolic pathways highlights its potential as a therapeutic agent for conditions involving dysregulated metabolism.
Transport and Distribution
The transport and distribution of 3-Cyclopropylpicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 3-Cyclopropylpicolinic acid is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
3-Cyclopropylpicolinic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
3-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHWMCDZEISUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738795 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878805-23-3 | |
| Record name | 3-Cyclopropylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
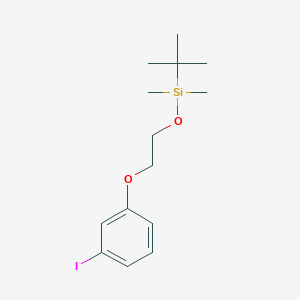

![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)
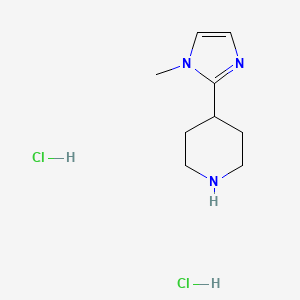
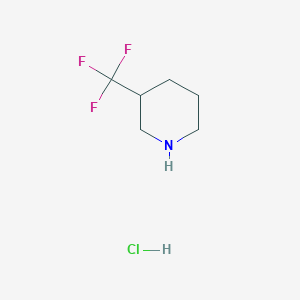
![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)

